tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride
Description
tert-Butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate hydrochloride is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly significant in the synthesis of various pharmacologically active molecules.
Properties
CAS No. |
2825006-09-3 |
|---|---|
Molecular Formula |
C11H25ClN2O2 |
Molecular Weight |
252.78 g/mol |
IUPAC Name |
tert-butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H24N2O2.ClH/c1-10(2,3)15-9(14)13-11(4,5)7-8-12-6;/h12H,7-8H2,1-6H3,(H,13,14);1H |
InChI Key |
XNSRFQRWHXFVEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCNC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate hydrochloride typically involves the protection of an amine group using tert-butyl carbamate. The process can be carried out under mild conditions using reagents such as trifluoroacetic acid or heat for the removal of the protecting group . The synthetic route may involve multiple steps, including amination, reduction, esterification, and condensation .
Industrial Production Methods
Industrial production methods for this compound often utilize palladium-catalyzed cross-coupling reactions. These reactions are conducted at room temperature using a combination of palladium catalysts and bases such as cesium carbonate in solvents like 1,4-dioxane . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, hydrogen peroxide, sodium borohydride, and palladium catalysts. The reactions are typically carried out under mild conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate hydrochloride has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Plays a role in the development of drugs, particularly those targeting bacterial infections.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate hydrochloride involves the protection of amine groups. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This protection is crucial during multi-step synthesis processes, ensuring the integrity of the amine group until it is needed for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-hydroxyethyl)carbamate: Another carbamate used for protecting amine groups.
tert-Butyl N-(2-oxiranylmethyl)carbamate: Used in similar applications but with different reactivity due to the presence of an oxirane ring.
Uniqueness
tert-Butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate hydrochloride is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of amine groups are required .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
